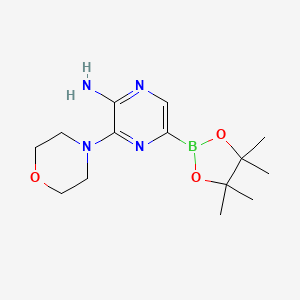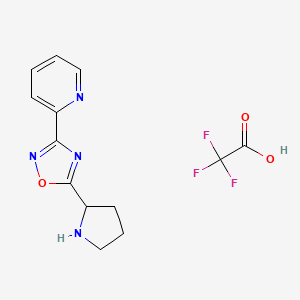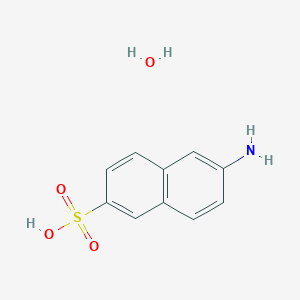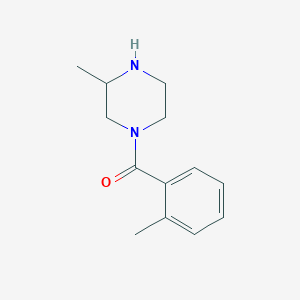
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride typically involves the reaction of imidazole with formaldehyde and methylamine. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:
- Imidazole reacts with formaldehyde in the presence of hydrochloric acid to form (1H-Imidazol-2-ylmethyl)methanol.
- The intermediate (1H-Imidazol-2-ylmethyl)methanol then reacts with methylamine under acidic conditions to yield (1H-Imidazol-2-ylmethyl)methylamine.
- Finally, the product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the side chains attached to it.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while substitution reactions can produce a wide range of imidazole derivatives with different functional groups.
科学研究应用
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Imidazole: The parent compound of (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride, widely used in various chemical and biological applications.
(1-Methyl-1H-imidazol-2-yl)methylamine: A similar compound with a methyl group attached to the imidazole ring.
(1H-Imidazol-4-yl)methylamine: Another derivative of imidazole with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEAUYQZJOGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694530 |
Source


|
| Record name | 1-(1H-Imidazol-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473927-72-9 |
Source


|
| Record name | 1-(1H-Imidazol-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
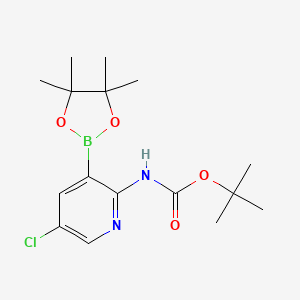
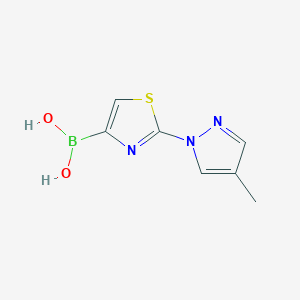
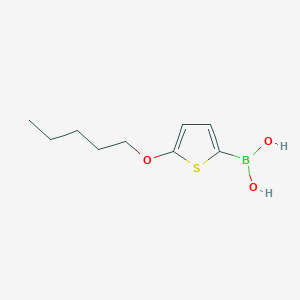
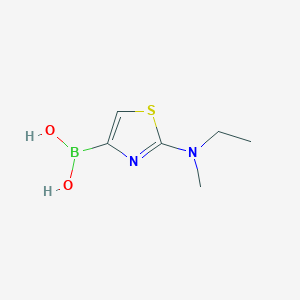
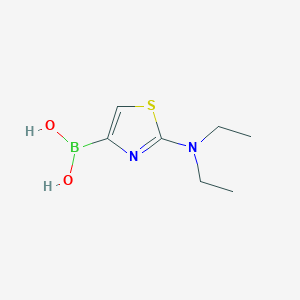
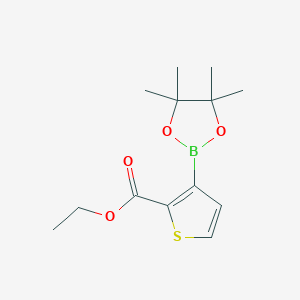
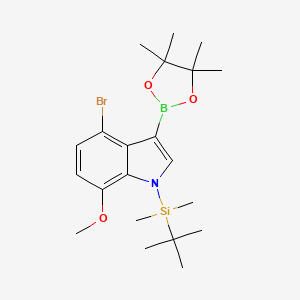
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

